molecular formula C6H12N2 B3421087 (1R,2R)-4-Cyclohexene-1,2-diamine CAS No. 208533-40-8

(1R,2R)-4-Cyclohexene-1,2-diamine

Cat. No.: B3421087
CAS No.: 208533-40-8
M. Wt: 112.17 g/mol
InChI Key: ZDENNVQHCXLZDN-PHDIDXHHSA-N
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Description

(1R,2R)-4-Cyclohexene-1,2-diamine is a chiral organic compound with the molecular formula C6H12N2. It is a derivative of cyclohexane, featuring two amino groups attached to the first and second carbon atoms in a cis configuration. This compound is notable for its applications in asymmetric synthesis and catalysis due to its chiral nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-4-Cyclohexene-1,2-diamine typically involves the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane. One common method includes the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with commercial (1R,2R)-cyclohexane-1,2-diamine, followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) is common in these hydrogenation reactions to facilitate the reduction of nitro groups to amino groups.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-4-Cyclohexene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing agent.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often used.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, imines, and oximes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2R)-4-Cyclohexene-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-4-Cyclohexene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, through its amino groups. These interactions can lead to the activation or inhibition of biochemical pathways, depending on the nature of the target. For example, in catalysis, the compound’s chiral nature allows it to induce enantioselectivity in reactions, leading to the preferential formation of one enantiomer over another .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Cyclohexane-1,2-diamine: A closely related compound with similar chiral properties but without the double bond in the cyclohexene ring.

    (1S,2S)-Cyclohexane-1,2-diamine: The enantiomer of (1R,2R)-Cyclohexane-1,2-diamine, exhibiting opposite chiral properties.

    1,2-Diaminocyclohexane: A non-chiral version of the compound, lacking the specific stereochemistry.

Uniqueness

(1R,2R)-4-Cyclohexene-1,2-diamine is unique due to its combination of chiral centers and the presence of a double bond in the cyclohexene ring. This structural feature enhances its reactivity and makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial.

Properties

IUPAC Name

(1R,2R)-cyclohex-4-ene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4,7-8H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDENNVQHCXLZDN-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208533-40-8
Record name (1R,2R)-4-Cyclohexene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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